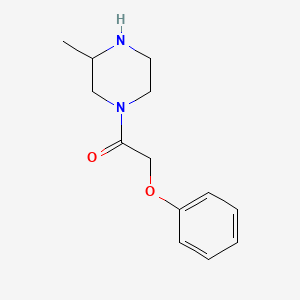
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Methylenedioxyphenyl)picolinic acid (6-MDPPA) is an important intermediate in the synthesis of certain drugs, such as the antidepressant sertraline. It is also used in a variety of scientific research applications, including as a fluorescent probe in cellular imaging.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been used as a fluorescent probe for studying the intracellular trafficking of proteins and lipids. It has also been used to study the interactions between different types of cells, such as neurons and glia. Additionally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been used to study the role of calcium in the regulation of cell signaling pathways.
Wirkmechanismus
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is a fluorescent molecule that is capable of binding to certain proteins and lipids in the cell. It has been shown to interact with several different types of proteins and lipids, including phosphatidylinositol-4,5-bisphosphate (PIP2), phosphatidylinositol-3,4,5-trisphosphate (PIP3), and phosphatidylethanolamine (PE). Once bound to these molecules, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% can be used to monitor their intracellular trafficking and interactions with other molecules.
Biochemical and Physiological Effects
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes, such as phospholipase C and phospholipase A2. Additionally, it has been shown to induce calcium release from intracellular stores. In addition, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% has been shown to modulate the activity of several different types of ion channels, including voltage-gated calcium channels and TRP channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% in lab experiments is its high fluorescence intensity. This makes it ideal for studying the intracellular trafficking of proteins and lipids. Additionally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is relatively non-toxic, making it safe for use in cell culture experiments. However, one of the major limitations of 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is its relatively short half-life. This can make it difficult to study long-term effects of this molecule.
Zukünftige Richtungen
There are several potential future directions for the use of 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to use 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% to study the role of calcium in the regulation of cell signaling pathways. Additionally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% could be used to study the interactions between different types of cells, such as neurons and glia. Finally, 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% could be used to study the role of protein and lipid trafficking in the regulation of cell function.
Synthesemethoden
6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% is synthesized from 3,4-methylenedioxyphenylacetic acid (MDPAA) by reductive amination with formaldehyde and ammonia. This reaction is catalyzed by palladium on carbon and is typically carried out in an aqueous medium. The reaction is generally conducted at a temperature of 60-90°C and a pressure of 1-2 bar. The reaction is highly efficient, producing 6-(3,4-Methylenedioxyphenyl)picolinic acid, 95% in yields of up to 99%.
Eigenschaften
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDQFSUHNDRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647076 |
Source


|
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid | |
CAS RN |
887983-53-1 |
Source


|
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)







![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)



